1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644963
InChI: InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C19H22BFN2O3
Molecular Weight: 356.2 g/mol

1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC13644963

Molecular Formula: C19H22BFN2O3

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea -

Specification

Molecular Formula C19H22BFN2O3
Molecular Weight 356.2 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24)
Standard InChI Key DROHSQGQVUNSNN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features three distinct components:

  • A 4-fluorophenyl group providing electron-withdrawing characteristics

  • A urea linkage (-NH-C(=O)-NH-) enabling hydrogen bond interactions

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring serving as a protected boronic acid derivative .

The IUPAC name systematically describes this arrangement: 1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. X-ray crystallography data remain unavailable, but computational models predict a planar urea core with orthogonal orientation between the fluorophenyl and boronic ester substituents.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number874301-65-2
Molecular FormulaC₁₉H₂₂BFN₂O₃
Molecular Weight356.2 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F
InChI KeyBZCPINMTXBDIEP-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

A plausible three-step synthesis involves:

  • Suzuki-Miyaura Coupling: 3-Bromophenylurea derivatives reacted with 4-fluorophenylboronic acid.

  • Boronic Ester Protection: Treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventDioxane/H₂O (4:1)
Temperature80°C
Reaction Time12–16 hours

Scalability Challenges

  • Boronic Ester Hydrolysis: Moisture-sensitive intermediates require inert atmosphere handling .

  • Urea Solubility: Limited solubility in common organic solvents necessitates polar aprotic media (e.g., DMF, DMSO) .

Physicochemical Properties

Solubility and Stability

Experimental solubility data (25°C):

  • Water: <0.1 mg/mL (hydrolyzes within 24 hours)

  • DMSO: 25 mg/mL

  • Ethanol: 8 mg/mL

Stability studies indicate:

  • Thermal Decomposition: Onset at 215°C (TGA)

  • Photostability: Stable under UV light (λ > 300 nm) for 72 hours

Partition Coefficients

  • logP (octanol/water): Calculated 3.12 ± 0.15 (ChemAxon)

  • pKa: Urea NH ≈ 9.8; boronic ester ≈ 7.2 (predicted)

Exposure RoutePrevention
InhalationFume hood (minimum 0.5 m/s face velocity)
Skin ContactNitrile gloves (≥8 mil thickness)
Eye ProtectionGoggles with side shields

Spill Management

  • Containment: Absorb with inert material (vermiculite, sand)

  • Disposal: Seal in borosilicate containers labeled "Organoboron Waste"

  • Decontamination: 10% aqueous ethanol wash followed by 5% sodium bicarbonate rinse

Research Applications and Future Directions

Materials Science

  • Self-Healing Polymers: Boronic ester diols enable dynamic covalent networks .

  • Sensors: Fluorophore-quencher pairs for boronate affinity detection.

Knowledge Gaps and Research Needs

  • In Vivo Toxicology: Acute/chronic toxicity profiles remain uncharacterized

  • Crystallographic Data: X-ray structures needed for rational drug design

  • Process Chemistry: Continuous flow synthesis methods unexplored

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator